molecular formula C20H32O2 B587427 Arachidonic Acid-d11 CAS No. 1287387-84-1

Arachidonic Acid-d11

Cat. No. B587427
CAS RN: 1287387-84-1
M. Wt: 315.541
InChI Key: YZXBAPSDXZZRGB-MBZQHBQHSA-N
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Description

Arachidonic Acid-d11 is a variant of Arachidonic Acid (AA) where 11 deuterium atoms are present at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions . It is used as an internal standard for the quantification of arachidonic acid by GC- or LC-mass spectrometry .


Synthesis Analysis

Arachidonic Acid (AA) is a polyunsaturated ω-6 fatty acid. It is present abundantly in phospholipids of cell membranes and can be acquired from dietary sources . AA is metabolized by three distinct enzyme systems, i.e., cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, to generate a spectrum of bioactive mediators .


Molecular Structure Analysis

The molecular formula of Arachidonic Acid-d11 is C20H32O2 . It contains 11 deuterium atoms at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions .


Chemical Reactions Analysis

AA is hydrolyzed to its free form by phospholipase A2 (PLA2), which is then further metabolized by COXs, LOXs, and CYP enzymes to a spectrum of bioactive mediators that includes prostanoids, leukotrienes (LTs), epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins (LXs) .

Scientific Research Applications

Medicine

Arachidonic Acid (AA) metabolites play a crucial role in various pathophysiological processes. They are involved in the development of inflammation and promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . In heart failure, an AA score has been developed to accurately predict mortality .

Cosmetics

Arachidonic Acid is used in the formulation of various skin care products, including face, body, and hand skin care products, moisturizers, wrinkle smoothers, as well as night and other skin care products . It functions as a skin conditioning agent.

Nutrition

Arachidonic Acid is an essential fatty acid and a major constituent of biomembranes. It can be acquired from dietary sources and plays a key role in human health . It is present in most animal foods, and its intake has been linked to various health benefits .

Immunology

Arachidonic Acid metabolism plays a pivotal role in determining the phenotype of M2 macrophages. It has been shown that macrophage M2 polarization is inhibited by Arachidonic Acid, but inversely facilitated by its derived metabolite prostaglandin E2 (PGE2) .

Cardiovascular Research

Arachidonic Acid and its metabolites play a significant role in cardiovascular function under physiological and pathological conditions . They have been linked to a wide spectrum of neurological diseases, including acute insults such as cerebral ischemia and trauma, as well as chronic neurodegenerative diseases .

Nervous System Research

Arachidonic Acid-derived prostaglandins not only contribute to the development of inflammation as intercellular pro-inflammatory mediators, but also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . They play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury in or around the somatosensory system .

Mechanism of Action

Target of Action

Arachidonic Acid-d11, also known as AA-d11, is an ω-6 polyunsaturated fatty acid and a precursor of eicosanoids . It is primarily targeted at the brain arachidonic acid (AA) cascade . This cascade plays a crucial role in the regulation of mood stabilizers, making it a potential target for therapeutic interventions in bipolar disorder .

Mode of Action

Arachidonic Acid-d11 interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers such as lithium, valproate, and carbamazepine at therapeutically relevant doses selectively target the brain AA cascade . For instance, chronic lithium and carbamazepine decrease the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate, on the other hand, is a non-competitive inhibitor of long-chain acyl-CoA synthetase .

Biochemical Pathways

Arachidonic Acid-d11 affects multiple interconnected pathways. Virtually all cellular arachidonic acid is esterified in membrane phospholipids . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers . The AA cascade is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

It is known that the compound is intended for use as an internal standard for the quantification of arachidonic acid by gc- or lc- mass spectrometry . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be accurately measured in biological systems.

Result of Action

This suggests that the compound may have a significant impact on cellular signaling and inflammation .

Action Environment

The action of Arachidonic Acid-d11 is influenced by environmental factors. For instance, the presence of arachidonic acid in membrane phospholipids is tightly regulated through multiple interconnected pathways . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the cellular environment and the presence of other biochemicals.

Safety and Hazards

In case of eye contact with Arachidonic Acid-d11, it is recommended to immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open .

Future Directions

The AA pathway is a potential target for developing new therapeutic drugs for CVD and anti-cancer agents . Current clinical studies are exploring the role of the AA metabolism and potential therapies in different disease conditions .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-MBZQHBQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonic Acid-d11

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